4-amino-N-(2-phenylethyl)benzamide

Amine oxidase Enzyme inhibition Selectivity profiling

4-Amino-N-(2-phenylethyl)benzamide is a unique benzamide fragment (MW: 240.30) with verified 130 nM IC50 against benzylamine oxidase and 7,600-fold selectivity over diamine oxidase and MAO-B. Its unadorned structure permits rational SAR expansion with minimal steric penalty—critical for amine oxidase modulation, epigenetic studies, and CNS drug discovery. This compound is the only member of its chemotype family with validated PNMT engagement (Ki: 1.11 mM). Procure for focused screening libraries and as a positive control in selectivity benchmarking.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 61251-99-8
Cat. No. B184778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-phenylethyl)benzamide
CAS61251-99-8
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H16N2O/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)
InChIKeyMIHLCBDTDZSJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-phenylethyl)benzamide: A 4-Aminobenzamide Fragment for Multi-Target Screening and CNS-Focused Probe Development


4-Amino-N-(2-phenylethyl)benzamide (CAS: 61251-99-8; MW: 240.30; Purity: ≥95%) is a substituted benzamide fragment featuring a primary aromatic amine and a phenylethyl amide side chain . Its molecular simplicity (15 heavy atoms) and balanced physicochemical profile (LogP ~2.5 predicted) position it as a privileged scaffold for hit identification in amine oxidase inhibition, epigenetic modulation, and CNS drug discovery programs [1]. Unlike bulkier, optimized lead compounds, this fragment's unadorned structure permits rational elaboration with minimal steric penalty, making it an ideal starting point for structure-activity relationship (SAR) expansion .

Why Simple 4-Aminobenzamide Analogs Cannot Substitute for 4-Amino-N-(2-phenylethyl)benzamide in Amine Oxidase and CNS Screening Cascades


The benzamide chemotype exhibits pronounced sensitivity to N-substituent identity, with even minor alkyl chain modifications or phenyl ring repositioning causing substantial shifts in target engagement and functional activity [1]. For example, the 1-phenylethyl regioisomer (4-amino-N-(1-phenylethyl)benzamide) demonstrates markedly different anticonvulsant potency and protective index values compared to the 2-phenylethyl counterpart, underscoring the critical role of side-chain topology in dictating pharmacodynamic outcomes [2]. Similarly, the 2-ethylphenyl analog (4-AEPB) and the 2,6-dimethylphenyl derivative (ameltolide) exhibit divergent selectivity profiles across amine oxidase subtypes, a consequence of altered steric and electronic interactions within the enzyme active site [3]. These SAR discontinuities preclude reliable extrapolation of activity data between closely related congeners, compelling researchers to procure and test 4-amino-N-(2-phenylethyl)benzamide as a unique chemical entity when assembling focused screening libraries for amine oxidase modulators, CNS probe discovery, or fragment-based lead generation .

Quantitative Differentiation of 4-Amino-N-(2-phenylethyl)benzamide: Comparative Enzyme Inhibition, Selectivity, and Structural Uniqueness Data


Subtype-Selective Membrane Primary Amine Oxidase (Benzylamine Oxidase) Inhibition Relative to Other Amine Oxidases

4-Amino-N-(2-phenylethyl)benzamide displays a clear selectivity window for membrane primary amine oxidase (benzylamine oxidase) over diamine oxidase and monoamine oxidase B. It inhibits benzylamine oxidase with an IC50 of 130 nM, whereas its potency against diamine oxidase is >7,600-fold weaker (IC50 = 1,000,000 nM) and its effect on monoamine oxidase B is negligible (IC50 > 1,000,000 nM) [1]. This selectivity pattern is distinct from the 2,6-dimethylphenyl analog ameltolide, which exhibits broader activity across multiple CNS targets, and from the 2-ethylphenyl analog 4-AEPB, whose selectivity profile against these specific amine oxidase subtypes has not been reported [2].

Amine oxidase Enzyme inhibition Selectivity profiling

Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Activity: A Baseline for Epinephrine Biosynthesis Modulation

4-Amino-N-(2-phenylethyl)benzamide inhibits phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine, with a Ki of 1,110,000 nM (1.11 mM) in a radiochemical assay [1]. While this potency is modest, it establishes a quantifiable baseline for SAR exploration of this chemotype at the PNMT active site. In contrast, the 1-phenylethyl regioisomer (4-amino-N-(1-phenylethyl)benzamide) has not been profiled for PNMT inhibition, and the 2-ethylphenyl analog 4-AEPB has been primarily characterized for anticonvulsant activity rather than catecholamine biosynthesis modulation [2].

PNMT inhibition Catecholamine biosynthesis Enzyme assay

Regioisomeric Differentiation: 2-Phenylethyl Side Chain vs. 1-Phenylethyl Side Chain Impacts Pharmacological Profile

The 2-phenylethyl regioisomer (target compound) and the 1-phenylethyl regioisomer (4-amino-N-(1-phenylethyl)benzamide) share identical molecular formulas (C15H16N2O) but differ critically in the attachment point of the phenyl group to the ethyl linker. This seemingly minor structural shift profoundly alters biological activity: the 1-phenylethyl regioisomer is an established anticonvulsant agent with a reported protective index (TD50/ED50) of 9.48 in mouse maximal electroshock seizure models, and its enantiomers exhibit even higher protective indices (S-isomer more potent; R-isomer preferred for wider therapeutic window) [1]. The 2-phenylethyl regioisomer, conversely, has not been advanced as an anticonvulsant candidate but instead demonstrates a distinct polypharmacology profile encompassing amine oxidase and PNMT inhibition [2]. This divergence underscores that these constitutional isomers cannot be considered interchangeable for any research or development purpose.

Regioisomer comparison Anticonvulsant SAR

Physical-Chemical Differentiation: Solid-State Stability and Melting Point Compared to N-Unsubstituted Benzamide and Analogous Derivatives

4-Amino-N-(2-phenylethyl)benzamide is supplied as a room-temperature-stable powder with a defined melting point of 145-147 °C and a purity specification of ≥95% . This solid-state profile offers practical advantages in compound management and storage compared to unsubstituted benzamide (mp ~130 °C, high hygroscopicity) and certain other 4-aminobenzamide derivatives that require refrigerated or desiccated storage conditions due to hydrolytic or oxidative instability. While this data does not constitute a direct biological differentiation, it represents a verifiable procurement consideration that impacts long-term compound integrity in screening libraries.

Physicochemical properties Solid-state characterization Procurement specifications

Validated Use Cases for 4-Amino-N-(2-phenylethyl)benzamide in Amine Oxidase Profiling, Fragment-Based Discovery, and CNS Probe Development


Building Focused Screening Libraries for Subtype-Selective Benzylamine Oxidase Inhibitor Discovery

Given its verified 130 nM IC50 against benzylamine oxidase and ≥7,600-fold selectivity over diamine oxidase and MAO-B [1], 4-amino-N-(2-phenylethyl)benzamide serves as an essential reference compound and starting scaffold for programs targeting membrane primary amine oxidase. This selectivity profile is not replicated by structurally related analogs such as ameltolide or 4-AEPB, which lack comparable benzylamine oxidase characterization [2]. Researchers should incorporate this compound into initial screening decks and use it as a positive control in subsequent SAR optimization efforts.

Fragment-Based Lead Discovery (FBLD) and Scaffold Hopping Initiatives

As a low-molecular-weight (240.30 Da) fragment with two hydrogen bond donors and a rigid aromatic core [1], 4-amino-N-(2-phenylethyl)benzamide is explicitly marketed as a fragment molecule suitable for molecular linking, expansion, and scaffold hopping in drug discovery [2]. Its unadorned structure allows medicinal chemists to systematically append functional groups at the 4-amino position, the benzamide nitrogen, or the phenyl ring without encountering prohibitive steric clashes—a flexibility not afforded by more highly substituted analogs like ameltolide (2,6-dimethylphenyl) or 4-AEPB (2-ethylphenyl) .

Epinephrine Biosynthesis Research and PNMT Chemical Probe Development

With a measured Ki of 1.11 mM against phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1], this compound provides a quantifiable baseline for SAR studies aimed at modulating epinephrine biosynthesis. The 1-phenylethyl regioisomer has not been evaluated for PNMT activity, and neither ameltolide nor 4-AEPB have published PNMT data [2]. Consequently, 4-amino-N-(2-phenylethyl)benzamide is the only member of this chemotype family with validated PNMT engagement, making it the logical starting point for any PNMT-targeted chemical biology investigation.

Amine Oxidase Subtype Selectivity Profiling and Off-Target Assessment

The compound's differential activity across three amine oxidase subtypes—potent inhibition of benzylamine oxidase (130 nM), weak inhibition of diamine oxidase (1,000,000 nM), and negligible inhibition of MAO-B (>1,000,000 nM) [1]—establishes it as a useful tool compound for validating the selectivity of novel amine oxidase inhibitors. In competitive binding or functional assays, 4-amino-N-(2-phenylethyl)benzamide can serve as a reference ligand to benchmark the selectivity windows of new chemical entities, a role for which no single analog (ameltolide, 4-AEPB, or the 1-phenylethyl regioisomer) is qualified due to incomplete or absent amine oxidase profiling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-(2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.